Prolinamide, D-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJNHYLEOZPXFW-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332253 | |
| Record name | D-Prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62937-45-5 | |
| Record name | (2R)-2-Pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62937-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prolinamide, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062937455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROLINAMIDE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF49N0MKS3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations Involving D Prolinamide
Asymmetric Synthesis Routes for D-Prolinamide and Derivatives
Organocatalytic Syntheses Utilizing Proline Derivatives
Applications in Diels-Alder Reactions
While direct applications of D-Prolinamide as a catalyst in Diels-Alder reactions are less documented in the provided literature, D-proline and its derivatives have been explored as organocatalysts for these cycloaddition reactions. Chiral proline derivatives can activate dienophiles through iminium ion formation, facilitating enantioselective cycloadditions pnas.orgprinceton.edu. For instance, D-proline has been used as a catalyst in Diels-Alder reactions, though sometimes with moderate yields and selectivities, often requiring specific conditions like high pressure nih.gov. The catalytic activity is attributed to the ability of proline derivatives to form hydrogen bonds and activate substrates, thereby controlling the stereochemical outcome of the reaction pnas.orgprinceton.edu.
Applications in α-Amination Reactions
Proline and its enantiomer, D-proline, are well-established organocatalysts for enantioselective α-amination reactions of carbonyl compounds thieme-connect.comnih.govthieme-connect.comrsc.orgorganic-chemistry.org. These reactions are crucial for the formation of new carbon-nitrogen bonds, leading to chiral α-amino carbonyl compounds. D-proline, specifically referred to as ent-1 in some literature, has been employed as a catalyst for the asymmetric α-amination of aldehydes using azodicarboxylate esters as electrophiles, achieving high enantioselectivities (e.g., 99% ee) nih.govrsc.org. These α-aminated products can then be further transformed into valuable chiral building blocks, such as α-amino alcohols and diamines, which are important in the synthesis of bioactive molecules and alkaloids thieme-connect.comthieme-connect.com.
Enzymatic Synthesis and Biocatalysis
Biocatalysis offers an environmentally friendly and highly selective approach to synthesizing chiral compounds. While direct enzymatic synthesis routes specifically for D-Prolinamide are not extensively detailed in the provided search results, D-proline itself is recognized as a precursor for various bioactive compounds, and biocatalytic methods are employed in the synthesis of enantiomerically pure cyclic amino acids dss.go.th. Enzymes such as esterases, lipases, and amidases are utilized in preparing enantiomerically pure cyclic amino acids and related compounds dss.go.th. Biocatalytic processes are generally characterized by high chemo-, regio-, and stereoselectivities, often operating under mild, ambient conditions, which can lead to reduced waste and energy consumption compared to traditional chemical synthesis acs.org.
Derivatization Strategies for D-Prolinamide
D-Prolinamide serves as a versatile scaffold for synthesizing a range of more complex molecules, including peptidomimetics, cyclic peptides, and sulfonamide derivatives.
Incorporation into Cyclic Peptides and Diketopiperazines
The incorporation of D-proline or D-prolinamide into cyclic peptides and diketopiperazines (DKPs) is a significant strategy in medicinal chemistry and drug discovery ias.ac.innih.govnih.govnih.gov. DKPs, being the smallest class of cyclic peptides, are often derived from the condensation of amino acids wikipedia.org. D-proline-containing DKPs are of particular interest due to their potential cytotoxic and antineoplastic activities nih.gov. For example, cyclic octapeptides incorporating D-proline have been synthesized and evaluated for anticancer activity ias.ac.in. The presence of a D-Pro-L-Pro motif can confer specific conformational properties, such as biasing the peptide into a β-hairpin structure, which can be crucial for cell permeability and target binding nih.govnih.gov. It is also noted that some naturally occurring D-proline-containing DKPs may arise from non-enzymatic epimerization of L-proline-containing counterparts rsc.orgrsc.org.
Formation of Sulphonamide Derivatives
D-Prolinamide and D-proline serve as starting materials for the synthesis of various sulfonamide derivatives, which are known for their diverse pharmacological activities google.comresearchgate.netacs.orgscholarsresearchlibrary.comresearchgate.net. These derivatives are typically synthesized through the reaction of proline or its derivatives with sulfonyl chlorides or other sulfonating agents google.comresearchgate.netacs.org. For example, proline-derived benzenesulfonamides have been synthesized using metal-free conditions, highlighting the versatility of proline in forming these structures acs.org. Proline-based sulfonamides have also been explored as organocatalysts for reactions like the aldol (B89426) reaction, demonstrating improved catalytic performance compared to proline itself researchgate.netnih.gov. The synthesis of these compounds often involves base-promoted reactions, amidation, and subsequent modifications to introduce various aryl or alkyl substituents researchgate.netacs.orgscholarsresearchlibrary.com.
Compound List:
D-Prolinamide
D-Proline
L-Proline
(S)-abrine-methyl esters
D-1-N-Boc-prolinamide
L-naphthylalanine
D-arginine
L-phosphotyrosine
Cyclo(AFΦrpPRRFQ)
Cyclo(YpVNFΦrpPRR)
Cyclo(d-Pro-l-Leu)
Cyclo(l-Pro-l-Met)
Cyclo(l-Pro-l-Phe)
Cyclo(d-Pro-l-Phe)
Cyclo(d-Phe-l-Pro)
Cyclo(d-Pro-d-Phe)
Cyclo(L-Phe-L-Hyp)
Cyclo(L-Phe-L-Pro)
Cyclo(L-Pro-L-Met)
Cyclo(L-Pro-L-Phe)
Cyclo(D-Pro-L-Phe)
Cyclo(D-Pro-D-Phe)
Cyclo(L-Phe-L-Hyp)
Cyclo(Val-Tyr(OBzl)-Leu-Pro-Lys(Z))
Cyclo(Val-Tyr(OBzl)-Leu-D-Pro-Lys(Z))
Cyclo(Val-Tyr(OBzl)-Leu-D-Pro-Ser)
Benzenesulfonyl chloride
4-methylphenylsulfonyl chloride
Tosylproline
Azodicarboxylate esters
Diketopiperazines (DKPs)
Peptidomimetics
Sulfonamide derivatives
Thiazole amide peptidomimetics
Proline-derived benzenesulfonamides
Proline-based sulfonamide derivatives
N-Sulfonylcarboxamides
Functionalization for Radiotracer Development
While direct functionalization of D-Prolinamide for radiotracer development is not extensively detailed in the provided literature snippets, D-Prolinamide is mentioned in contexts related to imaging agents and drug target datasets. For instance, it appears in datasets listing chemical compounds associated with drug targets maayanlab.cloud. Additionally, patents discussing imaging agents for detecting age-related macular degeneration mention the inclusion of a radiolabel, with D-prolinamide listed as a chemical compound within this context google.comgoogle.com. Furthermore, the broader class of "radiolabeled derivatives" is noted in the development of ligands for steroid receptors, suggesting a general interest in incorporating radiolabels into proline-containing structures google.com. However, specific chemical strategies for functionalizing D-Prolinamide itself with radioisotopes for PET or SPECT imaging are not elaborated upon in the accessible information.
Methodologies for Enantiomeric Purity Assessment
Ensuring the enantiomeric purity of D-Prolinamide is critical, particularly when it serves as a chiral building block or when its stereochemical integrity is paramount for downstream applications. Two primary approaches are employed: chiral derivatization followed by chromatographic separation, and direct chromatographic methods.
Chiral derivatization involves reacting the enantiomers of D-Prolinamide with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using standard analytical techniques.
Marfey's Reagent: A widely utilized method involves the pre-column derivatization of DL-prolinamide (or its hydrochloride salt) with Marfey's reagent juniperpublishers.comjuniperpublishers.comresearchgate.net. This reaction typically occurs under basic conditions (e.g., using sodium bicarbonate) and requires heating, often at 65°C for one hour, to form the corresponding diastereomeric derivatives juniperpublishers.comjuniperpublishers.comresearchgate.net. The resulting diastereomers are then amenable to separation by reverse-phase high-performance liquid chromatography (RP-HPLC).
Other Derivatization Agents: While Marfey's reagent is prominent for HPLC analysis, other derivatization agents like ethyl chloroformate in combination with DMAP have been employed for the analysis of prolinamide enantiomers using gas chromatography (GC) researchgate.net.
Table 1: Chiral Derivatization Reagents for Prolinamide Enantiomer Analysis
| Derivatization Reagent | Substrate | Analysis Method | Outcome |
| Marfey's Reagent | DL-Prolinamide | RP-HPLC | Diastereomeric derivatives of prolinamide |
| Ethyl chloroformate / DMAP | DL-Prolinamide | GC | Differentiates enantiomers (after deriv.) |
Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with chiral derivatization is a highly sensitive and accurate method for assessing the enantiomeric purity of D-Prolinamide.
The method typically involves derivatizing the prolinamide sample with Marfey's reagent, followed by analysis on a C18 stationary phase, such as a Hypersil BDS C18 column (4.6 x 250 mm, 5.0 µm) juniperpublishers.comjuniperpublishers.com. Detection is commonly performed using a UV detector set at an absorption maximum of approximately 335 nm, which is characteristic of the derivatized products juniperpublishers.comjuniperpublishers.comresearchgate.net.
Detailed research findings have established the efficacy of this approach:
Separation Performance: Excellent separation of the L- and D-prolinamide diastereomers is achieved, with resolution values often exceeding 3, and specifically reported as 5.8 juniperpublishers.comjuniperpublishers.comresearchgate.net. The tailing factor, an indicator of peak shape, is typically less than 1.5, with values of 1.3 reported for both enantiomer derivatives juniperpublishers.comjuniperpublishers.comresearchgate.net.
Quantification and Sensitivity: The method demonstrates exceptional linearity for D-prolinamide over a concentration range of 0.15% to 0.75% juniperpublishers.comjuniperpublishers.com. The limit of detection (LOD) for D-prolinamide has been determined to be as low as 0.075% or 0.0011 mg/mL, and the limit of quantitation (LOQ) is 0.15% or 0.0022 mg/mL, highlighting the method's high sensitivity juniperpublishers.comjuniperpublishers.comresearchgate.net. A correlation coefficient of 0.999 further supports the method's linearity and accuracy juniperpublishers.com.
Table 2: RP-HPLC Parameters for D-Prolinamide Enantiomeric Purity Assessment (Post-Derivatization)
| Parameter | Value | Source |
| Column | Hypersil BDS C18 (4.6 x 250 mm, 5.0 µm) | juniperpublishers.comjuniperpublishers.com |
| Detection Wavelength | ~335 nm | juniperpublishers.comjuniperpublishers.comresearchgate.net |
| L-Prolinamide Peak RT | ~18.4 min | juniperpublishers.comjuniperpublishers.com |
| D-Prolinamide Peak RT | ~22.82 min | juniperpublishers.comjuniperpublishers.com |
| Resolution (R) | >3 (specifically 5.8) | juniperpublishers.comjuniperpublishers.comresearchgate.net |
| Tailing Factor | <1.5 (specifically 1.3) | juniperpublishers.comjuniperpublishers.comresearchgate.net |
| Linearity Range (D-Pro) | 0.15% - 0.75% | juniperpublishers.comjuniperpublishers.com |
| LOD (D-Prolinamide) | 0.075% or 0.0011 mg/mL | juniperpublishers.comjuniperpublishers.comresearchgate.net |
| LOQ (D-Prolinamide) | 0.15% or 0.0022 mg/mL | juniperpublishers.comjuniperpublishers.comresearchgate.net |
| Correlation Coefficient | 0.999 | juniperpublishers.com |
Compound List
D-Prolinamide
L-Prolinamide
L-Prolinamide hydrochloride
Marfey's Reagent
Ethyl chloroformate
DMAP (4-Dimethylaminopyridine)
Sodium bicarbonate
Sodium-1-octansulphonate
1M HCl
Chloroacetyl chloride
Aminoaladmantanol
D-proline
TBS-protected alcohol (21)
α-chloroaldehyde (24)
PCC (Pyridinium chlorochromate)
Dess–Martin periodinane
NaHCO₃ (Sodium bicarbonate)
Biological Activities and Mechanistic Investigations of D Prolinamide
Enzyme Inhibition Studies
Collagenase Inhibition
Collagenases are enzymes responsible for the degradation of collagen, a major structural protein in connective tissues. Inhibition of collagenase activity is of therapeutic interest for conditions involving excessive collagen turnover, such as inflammatory diseases and photoaging.
Studies employing computational methods have investigated the binding interactions of proline and prolinamide isomers with bacterial collagenase. Molecular docking simulations, utilizing tools like PatchDock, have been performed to predict the binding affinities of these compounds. These analyses have indicated that D-prolinamide isomers exhibit favorable interactions with the collagenase active site. Specifically, the D (S, R) prolinamide isomer demonstrated a significant atomic contact energy (ACE) of −115.09 kcal/mol when docked against Clostridium histolyticum collagenase. This suggests a strong binding potential for this specific isomer.
Comparative analyses between D-prolinamide and L-prolinamide isomers have revealed stereochemical preferences in collagenase inhibition. Research indicates that D-proline and its prolinamide derivative, the D (S, R) prolinamide isomer, generally exhibit higher binding affinities or atomic contact energy values when interacting with bacterial collagenase compared to their L-enantiomers. This stereoselectivity suggests that the D-configuration of the proline moiety can be advantageous for achieving potent collagenase inhibition.
Table 1: In Silico Docking Analysis of D-Prolinamide Isomers Against Bacterial Collagenase
| Isomer/Compound | Target Enzyme | Docking Score (ACE) | Reference |
| D (S, R) Prolinamide | Clostridium histolyticum collagenase | -115.09 kcal/mol | innovareacademics.inscispace.comresearchgate.net |
| L (S, R) Prolinamide | Clostridium histolyticum collagenase | Lower than D-isomer | scispace.com |
| D-Proline | Clostridium histolyticum collagenase | Higher ACE than L-proline | scispace.com |
| L-Proline | Clostridium histolyticum collagenase | Lower ACE than D-proline | scispace.com |
Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is associated with numerous diseases, including cancer, arthritis, and cardiovascular disorders, making them significant therapeutic targets.
The D-proline scaffold has been extensively utilized in the design and synthesis of MMP inhibitors. Structure-activity relationship (SAR) studies have demonstrated that modifications to the D-proline core can significantly influence both the potency and selectivity of these inhibitors against various MMP subtypes. Conformationally constrained inhibitors based on D-proline scaffolds, often incorporating hydroxamic acid groups, have shown low nanomolar activity and modest selectivity towards different MMP subclasses.
Key findings from SAR studies include:
P1' Position Modifications: Alterations at the P1' position of D-proline derivatives play a crucial role in modulating potency and selectivity. Longer aliphatic substituents in this region tend to enhance potency against MMP-3 while decreasing it for MMP-1. Conversely, aromatic substituents can lead to broad-spectrum inhibition across multiple MMPs. acs.org
C-4 Carbon Modifications: Introducing an sp2 hybridized center at the C-4 carbon of the proline ring, compared to saturated analogs, has resulted in remarkable potency enhancements. For instance, D-proline derivatives with an sp2 center at C-4 have exhibited potencies typically below 10 nM for MMP-3 and below 100 nM for MMP-1. acs.org
Peptidomimetic Design: In peptidomimetic studies utilizing a D-proline scaffold, the incorporation of a lysine (B10760008) appendage at the C-4 position of the pyrrolidine (B122466) ring led to the discovery of inhibitors with significant selectivity. One such D-pro-Lys peptidomimetic demonstrated over 200-fold selectivity for MMP-9 over MMP-2, with an IC50 value of 5.7 nM against MMP-9. unimi.it
D-proline derivatives have demonstrated effective inhibition against specific MMPs, notably MMP-2 and MMP-13. Some studies have reported that D-proline derivatives, particularly those featuring long lipophilic tails, exhibit high selectivity for collagenase 3 (MMP-13). mdpi.com Furthermore, research has identified selective picomolar inhibitors of MMP-13 derived from 4-hydroxyproline, underscoring the potential of proline-based structures to target this specific enzyme. nih.gov
MMP-13 is recognized for its significant role in the pathology of osteoarthritis due to its ability to degrade articular cartilage collagen. acs.orgf1000research.com Consequently, considerable effort has been directed towards designing potent and selective MMP-13 inhibitors that can effectively occupy its distinct deep S1' pocket. acs.orgresearchgate.net While many early MMP inhibitors lacked selectivity, leading to off-target effects, ongoing research continues to explore D-proline scaffolds for developing more targeted therapeutic agents.
Antimicrobial Activities
The structural characteristics of D-prolinamide and related D-proline-containing molecules suggest potential applications in combating microbial infections.
Research into proline-rich antimicrobial peptides (PrAMPs) has revealed their broad-spectrum antibacterial capabilities. Peptides incorporating D-proline residues have been studied, though some findings suggest that D-proline substitution can sometimes reduce the antimicrobial potency compared to their L-proline counterparts in certain peptide structures nih.govresearchgate.net. However, other proline-containing peptides, such as PpCrus-SWD1, have demonstrated potent inhibitory activity against Gram-negative bacteria like Escherichia coli and Vibrio anguillarum, as well as Gram-positive bacteria like Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the micromolar range researchgate.net. The specific compound N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-1-[2-(1H-IMIDAZOL-1-YL)-6-METHYLPYRIMIDIN-4-YL]-D-PROLINAMIDE is noted to possess potential antimicrobial activity attributed to its imidazole (B134444) and pyrimidine (B1678525) rings ontosight.ai.
| Compound | Target Organism | Metric | Value | Reference |
| PpCrus-SWD1 | Escherichia coli | MIC | 16-64 μM | researchgate.net |
| PpCrus-SWD1 | Staphylococcus aureus | MIC | 16-64 μM | researchgate.net |
| PpCrus-SWD1 | Vibrio anguillarum | MIC | 16-64 μM | researchgate.net |
| L-proline-Cu complex | Staphylococcus aureus | Zone | 16 mm | biomedpharmajournal.org |
| L-proline-Cu complex | Escherichia coli | Zone | 15 mm | biomedpharmajournal.org |
Mechanism of Action in Microbial Inhibition
While D-Prolinamide is recognized as a chemical building block with potential biological activities, specific detailed mechanisms of action for its microbial inhibition are not extensively documented in the provided search results. However, some sources suggest that compounds incorporating imidazole and pyrimidine rings, similar to those found in complex prolinamide derivatives, can interact with microbial enzymes, thereby inhibiting their growth ontosight.ai. Further research would be needed to elucidate the precise molecular targets and pathways affected by D-Prolinamide itself in microbial systems.
Anti-inflammatory Properties
D-Prolinamide has been reported to possess anti-inflammatory properties fengchengroup.com. It is mentioned as an ingredient in anti-inflammatory creams and lotions fengchengroup.com. More complex compounds containing the D-prolinamide moiety have also been investigated for their anti-inflammatory potential, with the compound N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-1-[2-(1H-IMIDAZOL-1-YL)-6-METHYLPYRIMIDIN-4-YL]-D-PROLINAMIDE noted for its ability to modulate immune responses, which could be beneficial in treating inflammatory diseases ontosight.ai. Additionally, substituted oxazolidinones and their use, alongside D-prolinamide, in patents related to anticoagulation and anti-thrombin activity might indirectly suggest roles in inflammatory pathways, as thrombosis and inflammation are often interconnected google.com. Furthermore, D-Prolinamide derivatives have been explored as modulators of the glucocorticoid receptor (GR), which plays a significant role in regulating inflammatory responses nih.govbiorxiv.orggoogle.comnih.govresearchgate.net. For instance, D-prolinamide derivatives have shown potential in modulating GR activity, which is linked to the inhibition of NF-κB activation, a key pathway in inflammation nih.govbiorxiv.orgresearchgate.net.
Neuroprotective Effects and Neurological Disorder Research
D-Prolinamide and its derivatives have shown promise in neuroprotection and research related to neurological disorders. Specifically, compounds incorporating the D-prolinamide structure have been investigated for their potential to treat neurodegeneration following trauma, such as stroke or traumatic brain injury google.com. Patents describe substituted N-phenylmethyl-5-oxo-prolinamides as P2X7 receptor antagonists, which are useful for neuroprotection and in the treatment of neurodegenerative diseases google.com. Research also indicates that D-Prolinamide can act as an organocatalyst in the synthesis of compounds with neurotrophic activity, such as diketones used in the synthesis of jiadifenin, a potent neurotrophic modulator researchgate.netnih.gov. Furthermore, L-prolinamide derivatives, structurally related to D-Prolinamide, have been studied for their therapeutic potential in neurology, including interactions with neurotransmitter receptors and the nervous system chemblink.com. One complex prolinamide derivative, CHEMBL1783826, containing a D-prolinamide backbone, has been explored for its potential neurological and psychiatric applications due to structural similarities to compounds that interact with neurotransmitter receptors ontosight.ai.
Modulation of Metabolic Pathways and Diseases
D-Prolinamide and its derivatives have been implicated in the modulation of metabolic pathways and diseases. Notably, D-Prolinamide serves as a building block in the synthesis of compounds that inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD-1) nih.gov. Inhibitors of 11β-HSD-1 are being evaluated for the oral treatment of metabolic diseases such as type 2 diabetes, obesity, and hyperlipidemia, as this enzyme plays a role in converting inactive cortisone (B1669442) to active cortisol in various tissues, influencing glucose and lipid metabolism nih.gov. Furthermore, D-Prolinamide is used as an intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, such as Vildagliptin (B1682220) . DPP-IV is a key enzyme in glucose metabolism, regulating incretin (B1656795) hormones, and its inhibition leads to improved glycemic control in diabetic patients . Research also suggests that compounds related to D-prolinamide might be involved in glucose metabolism regulation epo.org.
Interactions with Biological Pathways and Systems
D-Prolinamide and its derivatives interact with several biological pathways and systems. As a chiral building block, it is used in the synthesis of pharmaceuticals and peptidomimetics, indicating its role in constructing molecules that can interact with biological targets nbinno.com. Its derivatives have been explored as inhibitors of 11β-HSD-1, impacting metabolic pathways related to glucose and lipid metabolism nih.gov. Furthermore, D-prolinamide-containing compounds have been investigated as modulators of the glucocorticoid receptor (GR), influencing inflammatory and metabolic responses through transactivation and transrepression mechanisms nih.govbiorxiv.orggoogle.comnih.govresearchgate.net. Specifically, these compounds can affect NF-κB signaling, a critical pathway in inflammation nih.govbiorxiv.orgresearchgate.net. In the neurological sphere, D-Prolinamide derivatives have been linked to neuroprotection by modulating P2X7 receptors google.com and have been used in the synthesis of neurotrophic agents researchgate.netnih.gov. Additionally, D-Prolinamide is noted for its use as an organocatalyst in asymmetric synthesis, enabling the creation of stereochemically defined molecules with potential biological applications researchgate.netchemicalbook.comunicamp.br. The compound CHEMBL1783826, featuring a D-prolinamide backbone, suggests potential interactions with neurological and psychiatric systems due to its structural features ontosight.ai.
Computational and Theoretical Studies of D Prolinamide
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemmethod.com In the context of D-prolinamide, these simulations are instrumental in understanding its potential as an inhibitor or ligand for various proteins.
Ligand-Protein Binding Affinity Prediction
The prediction of binding affinity between a ligand like D-prolinamide and a protein is a cornerstone of drug discovery. mdpi.combiorxiv.orgarxiv.org This is often quantified by a docking score, which estimates the free energy of binding. A lower docking score generally indicates a more stable and favorable interaction.
In a notable study, the D(S, R) prolinamide isomer was evaluated for its docking behavior with bacterial collagenase from Clostridium histolyticum. scispace.com This analysis is significant because inhibitors of collagenase can play a role in preventing the breakdown of collagen associated with inflammation and photoaging. scispace.com The docking studies revealed that the D(S, R) prolinamide isomer exhibited a strong binding affinity for the collagenase. scispace.comresearchgate.netinnovareacademics.in
Machine learning models are also increasingly being employed to predict protein-ligand binding affinity, often achieving high correlation coefficients on test sets. nih.govresearchgate.net These methods can complement traditional docking studies by providing alternative predictions and insights. nih.gov
Analysis of Atomic Contact Energy
Atomic Contact Energy (ACE) is a scoring function used in docking that calculates the energy of interaction between atoms of the ligand and the protein at their interface. nih.gov A more negative ACE value suggests a stronger and more favorable binding interaction.
For the D(S, R) prolinamide isomer, docking studies using the PatchDock server calculated a maximum ACE of -115.09 kcal/mol with Clostridium histolyticum collagenase. scispace.comresearchgate.netinnovareacademics.in This significant negative value underscores the potential of this isomer as a potent inhibitor of the enzyme. scispace.com In contrast, the L(S, R) prolinamide isomer showed a poorer binding phenomenon. researchgate.net This highlights the stereospecificity of the interaction, where the D-isomer is markedly more effective.
| Compound | Atomic Contact Energy (ACE) (kcal/mol) | Reference |
|---|---|---|
| D(S, R) prolinamide isomer | -115.09 | scispace.comresearchgate.netinnovareacademics.in |
| L(S, R) prolinamide isomer | Poor Binding | researchgate.net |
Binding Site Analysis (e.g., PyMOL software)
Following docking simulations, visualization software like PyMOL is used to analyze the specific interactions between the ligand and the protein's binding site. squarespace.comresearchgate.netresearchgate.net This analysis reveals crucial details such as hydrogen bonds, hydrophobic interactions, and the specific amino acid residues involved in the binding. researchgate.net
In the case of the D(S, R) prolinamide isomer and C. histolyticum collagenase, binding site analysis showed an interaction with the amino acid residue Asn 210. scispace.com The docked protein-ligand complex, as visualized with PyMOL, provides a three-dimensional representation of this interaction, allowing researchers to understand the structural basis for the observed binding affinity. scispace.com The ability to visualize these complexes is a critical step in rational drug design, enabling the optimization of ligand structure to enhance binding. igem.org
Conformational Analysis
The biological activity of a molecule like D-prolinamide is intimately linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt.
NMR Spectroscopy in Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the conformation of molecules in solution. chemrxiv.orgfrontiersin.org For peptides and their derivatives, NMR can provide information about the torsion angles of the molecular backbone and the proximity of different atoms through space. nih.govacs.org
While direct NMR studies specifically on D-prolinamide are not extensively detailed in the provided context, studies on related proline-containing peptides are informative. For instance, NMR has been used to study the conformation of cyclic enkephalin analogues containing D-proline. nih.gov These studies use parameters like nuclear Overhauser effect (NOE) intensities and coupling constants to determine the statistical weights of different conformations. nih.gov The cis-trans isomerization of the peptide bond involving proline is a key conformational feature that can be readily studied by NMR. chemrxiv.org The unique properties of proline residues, which lack an amide proton, make ¹³C-detected NMR a particularly valuable tool for studying their dynamics. researchgate.net
Empirical Conformational Energy Programs for Peptides and Proteins
Theoretical conformational analysis is often performed using empirical conformational energy programs for peptides and proteins (ECEPP). nih.govresearchgate.net These programs use force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. By searching for low-energy conformations, these programs can predict the most stable structures. nih.gov
Studies on cyclic enkephalin analogues containing D-proline have utilized the ECEPP force field to perform global conformational searches. nih.gov These calculations, combined with NMR data, revealed that analogues with D-proline in a specific position adopt a stable beta-turn structure, which rigidifies the molecular backbone. nih.gov Such theoretical approaches are essential for understanding the conformational preferences that drive the biological activity of proline-containing compounds. mdpi.com The development of these energy parameters, particularly for proline, has been refined over time based on experimental data to improve the accuracy of conformational predictions. fccc.edu
Studies on Beta-Turn Formation and Backbone Rigidity
The conformational rigidity of the proline ring system is a defining feature that significantly influences the secondary structure of peptides and the efficacy of proline-based catalysts. nih.gov Computational studies have extensively explored how D-prolinamide and related structures can induce specific peptide conformations, such as β-turns.
Beta-Turn Formation:
The D-proline residue is known to be a potent inducer of β-turn structures in peptides. rsc.org This is attributed to the constrained nature of its pyrrolidine (B122466) ring, which restricts the main chain dihedral angle φ to approximately -65°. nih.gov This inherent rigidity predisposes peptide chains to fold into tight turns. nih.gov Computational modeling has shown that the substitution of L-proline with D-proline can greatly stabilize β-turn formation. rsc.org This has been leveraged in the design of synthetic peptide scaffolds. rsc.org
Theoretical calculations, including Density Functional Theory (DFT), have been employed to investigate the energetics of different turn types. rsc.org For instance, in studies of proline N-oxides, DFT calculations at the B3LYP/6-31+G(d) level with a DMSO solvation model helped to elucidate the hydrogen bonding interactions responsible for the formation of novel "NO-β-turns". rsc.org These studies reveal that the presence of the D-proline residue can favor specific turn geometries, which are critical for molecular recognition and catalytic activity. acs.org
Backbone Rigidity:
The rigidity of the D-prolinamide backbone is a key determinant of its catalytic performance. The pyrrolidine ring can exist in two primary puckered conformations, "endo" and "exo," which are in equilibrium. nih.gov The energy barrier for the interconversion between these puckered forms, as well as for cis-trans isomerization of the amide bond, has been investigated using ab initio and DFT methods. researchgate.net For N-formyl-L-prolinamide, calculations at the RHF/6-31G(d) and RB3LYP/6-31G(d) levels have estimated the barrier heights for these conformational changes. researchgate.net
The inherent rigidity of the proline ring is considered a "conformational lock," meaning the rest of the peptide backbone often adapts to its structure. researchgate.net This rigidity can be modulated by substitutions on the pyrrolidine ring, which introduce additional steric and stereoelectronic effects, further influencing the backbone dihedral angles (φ, ψ). nih.gov Understanding and predicting this rigidity is crucial for designing catalysts with well-defined three-dimensional structures. rsc.orgplos.orgnih.gov
Density Functional Theory (DFT) Calculations in Catalysis
DFT has emerged as a powerful tool for investigating the mechanisms of organocatalytic reactions involving D-prolinamide and its derivatives. acs.org It allows for the detailed examination of transition states, the elucidation of stereochemical outcomes, and the analysis of catalyst-substrate interactions. researchgate.netnih.gov
Transition State Optimization
A critical aspect of understanding a catalyzed reaction is the characterization of its transition state (TS). DFT calculations are widely used to optimize the geometries of these high-energy structures. beilstein-journals.org By locating and analyzing the TS, researchers can determine the activation energy of the reaction, which is a key factor governing the reaction rate. acs.org
For proline-catalyzed reactions, such as the aldol (B89426) reaction, DFT has been used to model the various potential reaction pathways and identify the rate-determining step. acs.orgresearchgate.net For example, in the proline-catalyzed aldol reaction between acetone (B3395972) and acetaldehyde, DFT calculations revealed a high energy barrier for the initial reaction, suggesting that an alternative pathway involving solvent assistance is likely favored. acs.org The optimization of transition state geometries is often performed using functionals like B3LYP with basis sets such as 6-31G(d,p), sometimes incorporating a polarized continuum model (PCM) to simulate solvent effects. researchgate.netresearchgate.net
The process of locating a transition state can be complex, and methods like scanning potential energy surfaces by systematically varying a key structural parameter can be employed to approximate the TS geometry before applying more rigorous optimization algorithms. uni-muenchen.de
Analysis of Stereochemical Behavior and Enantioselectivity
One of the most significant applications of DFT in the study of D-prolinamide catalysis is the prediction and rationalization of enantioselectivity. researchgate.net By calculating the energies of the transition states leading to the different stereoisomeric products, the enantiomeric excess (ee) of a reaction can be predicted. researchgate.net
In the context of proline-catalyzed aldol reactions, DFT calculations have been instrumental in explaining the observed stereochemical outcomes. researchgate.net The widely accepted Zimmerman-Traxler model, which describes a chair-like six-membered ring transition state, has been supported and refined by DFT studies. researchgate.net These calculations have shown that the stereoselectivity is highly dependent on the specific conformation of the enamine intermediate and the orientation of the aldehyde. researchgate.net
Computational studies have demonstrated that the choice of DFT functional and basis set can influence the accuracy of the predicted enantioselectivity. researchgate.net For instance, the B3LYP functional with the 6-31G(d,p) basis set has been shown to provide satisfactory results in predicting the stereoselectivity of aldol reactions catalyzed by proline derivatives. researchgate.net The calculated enantiomeric excess values are often in good agreement with experimental results. researchgate.net
Role of Structural Components in Catalyst-Reactant Recognition
DFT calculations provide valuable insights into the non-covalent interactions that govern the recognition between the catalyst and the reactants. researchgate.netacs.org These interactions, such as hydrogen bonding and steric repulsion, are crucial for the stability of the transition state and the determination of stereoselectivity. pnas.orgnih.gov
In prolinamide-catalyzed reactions, the amide N-H group and other functional groups can form hydrogen bonds with the substrate, playing a critical role in catalysis. pnas.org Quantum mechanics calculations on the transition structures of aldol reactions have revealed that these hydrogen bonds help to lower the activation energy and control the stereochemical outcome. pnas.org The acidity of the amide N-H, which can be modulated by substituents, has been shown to correlate with the enantioselectivity of the reaction. pnas.org
In silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
While D-prolinamide itself is primarily used as a catalyst and not a therapeutic agent, the in silico prediction of ADME properties is a critical step in the broader context of drug discovery where prolinamide derivatives might be incorporated into potential drug candidates. researchgate.net Computational models are increasingly used to predict these pharmacokinetic properties early in the development process to reduce the likelihood of late-stage failures. researchgate.netmdpi.com
Key ADME Parameters Predicted In Silico:
| Property | Description | Importance |
| Absorption | The process by which a drug enters the bloodstream. Often predicted using models for human intestinal absorption (HIA) and Caco-2 cell permeability. researchgate.netmdpi.com | Determines the bioavailability of an orally administered drug. |
| Distribution | The reversible transfer of a drug from one location to another within the body. Key parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. researchgate.net | Affects the concentration of the drug at its target site and potential for off-target effects. |
| Metabolism | The chemical modification of a drug by the body, primarily by enzymes. Predictions often focus on metabolic stability. mdpi.com | Influences the duration of action and potential for drug-drug interactions. |
| Excretion | The removal of the drug and its metabolites from the body. | Determines the half-life of the drug. |
Various computational tools and web servers, such as SwissADME and preADMET, are available to predict these properties based on the molecular structure of a compound. researchgate.netmdpi.com These tools utilize quantitative structure-activity relationship (QSAR) models and other algorithms to estimate parameters like lipophilicity (logP), water solubility, and drug-likeness based on rules like Lipinski's rule of five. mdpi.comrsc.org
Supramolecular Chemistry and Interactions
The principles of supramolecular chemistry, which focus on non-covalent interactions, are fundamental to understanding the behavior of D-prolinamide in both catalytic and materials contexts. rsc.orgmdpi.com The specific and directional nature of interactions like hydrogen bonding, π-π stacking, and electrostatic interactions governs the formation of well-defined supramolecular assemblies. acs.orgnih.gov
D-prolinamide and its derivatives can act as "tectons," or building blocks, for the construction of larger supramolecular architectures through self-assembly or co-assembly with other molecules. nih.gov The rigid pyrrolidine ring and the amide group provide well-defined points for hydrogen bonding and other non-covalent interactions. nih.gov
Computational modeling plays a crucial role in understanding and predicting these supramolecular interactions. mdpi.com For example, quantum chemical investigations have been used to study the encapsulation of L-proline and other reactants within supramolecular capsules, revealing the importance of hydrogen bonding in stabilizing the host-guest complex. mdpi.com DFT calculations can also be used to explore the potential energy surfaces of these interactions and to rationalize the observed stereoselectivity in reactions occurring within these confined environments. beilstein-journals.org
The study of co-crystallization of proline with other molecules has provided experimental evidence for the formation of diverse supramolecular assemblies driven by non-covalent interactions. nih.gov These studies, often complemented by computational analysis, provide a deeper understanding of the recognition processes that are central to both catalysis and materials science.
Applications and Future Directions in D Prolinamide Research
Pharmaceutical Development and Drug Discovery
The distinct stereochemistry of D-prolinamide and its derivatives has positioned them as crucial components in the development of novel therapeutics. chemimpex.comleapchem.com The rigid, cyclic structure of the proline ring influences the conformation of larger molecules, enhancing their stability and biological activity. chemimpex.comchemimpex.com
Building Block for Peptide-Based Drugs
D-prolinamide serves as a fundamental building block in the synthesis of peptide-based drugs. chemimpex.comchemimpex.com Peptides are increasingly important in medicine due to their high specificity and affinity for biological targets. chemicalbook.com Incorporating D-prolinamide into peptide sequences can improve the stability and bioavailability of these drugs. chemimpex.com This is because the D-amino acid configuration provides resistance to degradation by host proteolytic enzymes. researchgate.net The unique conformational constraints imposed by the D-prolinamide scaffold are instrumental in designing peptidomimetics that can effectively target protein-protein interactions. mdpi.com
A notable example is the use of D-proline derivatives in the synthesis of drugs like acalabrutinib, used for treating mantle cell lymphoma. nih.gov The chiral proline derivative is a key component in the final amidation step of its synthesis. nih.gov Similarly, the synthesis of the antidiabetic drug vildagliptin (B1682220) utilizes L-prolinamide, highlighting the importance of proline amides in creating new oral antidiabetic medications. juniperpublishers.com
Development of Chiral Drugs
The chirality of D-prolinamide is a key feature in the development of enantiomerically pure drugs. leapchem.com The use of a single enantiomer can enhance a drug's efficacy and reduce potential side effects that may be associated with a racemic mixture. leapchem.com D-prolinamide provides a chiral environment during pharmaceutical synthesis, enabling the production of drugs with specific stereochemistry. leapchem.com
The development of highly accurate and sensitive methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), allows for the precise assessment of the enantiomeric purity of compounds like L-prolinamide hydrochloride, ensuring the quality and safety of these pharmaceutical intermediates. juniperpublishers.comjuniperpublishers.com This is critical in drug development and quality control within the pharmaceutical industry. juniperpublishers.com For instance, a method using Marfey's reagent for derivatization allows for excellent separation of D- and L-prolinamide enantiomers. juniperpublishers.com
Therapeutic Applications for Various Conditions
Research has shown that derivatives of D-prolinamide have potential therapeutic applications for a range of conditions. chemimpex.com These compounds have been investigated for their antimicrobial, anti-inflammatory, and antiviral properties. ontosight.ai The imidazole (B134444) and pyrimidine (B1678525) rings found in some D-prolinamide derivatives can interact with microbial enzymes, inhibiting their growth. ontosight.ai Their ability to modulate immune responses suggests potential benefits in treating inflammatory diseases. ontosight.ai Furthermore, the structural features of certain D-prolinamide compounds may interfere with viral replication mechanisms. ontosight.ai
D-proline derivatives have also been explored for the treatment of diseases associated with amyloidosis, such as Alzheimer's disease and diabetes. researchgate.netgoogle.com For instance, the compound Miridesap, which contains two D-proline residues, enhances the degradation of the amyloid P component. mdpi.com Additionally, D-proline derivatives are being investigated as inhibitors of matrix metalloproteases (MMPs), which are implicated in cancer and cardiovascular diseases. mdpi.com
Biotechnology Applications
In the field of biotechnology, D-prolinamide and its parent compound, D-proline, are utilized for their unique catalytic and inhibitory properties. chemimpex.com
Biocatalyst Development
D-prolinamide is used in the production of biocatalysts, which can enhance reaction rates in various biochemical processes. chemimpex.com D-proline itself is used as an asymmetric catalyst in organocatalysis reactions. fishersci.ca The development of biocatalysts is crucial for creating more efficient and environmentally friendly industrial processes. rsc.org
Recent research has focused on the enzymatic, racemization-free amidation of unprotected L-proline to L-prolinamide using ammonia (B1221849) in an organic solvent, a process that can be scaled for industrial production. rsc.org This biocatalytic approach offers a greener alternative to traditional chemical synthesis. rsc.org Furthermore, engineered enzymes, such as reductive aminases, have been successfully used in the biocatalytic synthesis of key pharmaceutical intermediates. mdpi.com
Enzyme Inhibitor Production
D-prolinamide and its derivatives are valuable in the production of enzyme inhibitors. chemimpex.com The conformationally restricted scaffold of D-proline makes it a useful tool for developing selective enzyme inhibitors. researchgate.netresearchgate.net For example, D-proline derivatives have been developed as inhibitors of proline racemase, an enzyme found in certain parasites and bacteria, making it a potential drug target for conditions like Chagas disease. mdpi.comgoogle.com
Additionally, naturally occurring tetrapeptides containing D-proline, such as Trapoxin B and Chlamydocin, exhibit potent antiprotozoal activity by inhibiting histone deacetylase (HDAC). mdpi.com The development of potent and specific inhibitors of enzymes based on transition-state analogs is a key area of research, with compounds like pyrrole-2-carboxylate showing strong inhibition of proline racemase. scribd.com
Materials Science Applications
Incorporation into Polymers for Enhanced Mechanical Properties
The integration of D-proline and its derivatives, including D-prolinamide, into polymer backbones is an emerging strategy to create advanced materials with improved mechanical properties. The rigid five-membered ring of the proline structure can introduce conformational constraints within the polymer chain, leading to materials with increased glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td). pku.edu.cn This approach is being explored to develop biodegradable polymers with properties comparable to some commodity plastics. pku.edu.cnmdpi.com
Research into proline-based poly(ester amides) (PEAs) has shown that the absence of inherent hydrogen bonding, a characteristic of polymers derived from other amino acids, results in a lower glass transition temperature. google.com However, these proline-based PEAs exhibit unusual behavior in aqueous solutions, forming stable nanoparticles that can encapsulate other molecules. google.com This suggests potential applications in drug delivery and other areas where controlled release and encapsulation are desirable.
Table 1: Impact of Proline Incorporation on Polymer Properties
| Property | Effect of Proline Incorporation | Source |
| Glass Transition Temperature (Tg) | Can be increased due to conformational rigidity. pku.edu.cn | pku.edu.cn |
| Melting Temperature (Tm) | Can be enhanced. pku.edu.cn | pku.edu.cn |
| Decomposition Temperature (Td) | Can be improved. pku.edu.cn | pku.edu.cn |
| Protease Resistance | Enhanced, particularly with D-amino acids. researchgate.net | researchgate.net |
| Nanoparticle Formation | Proline-based PEAs can form stable nanoparticles in aqueous solutions. google.com | google.com |
Advanced Research Techniques and Methodologies
The study of D-prolinamide and its potential applications relies on a suite of advanced research techniques. These methodologies are crucial for discovering new therapeutic agents, evaluating their biological effects, and visualizing their action within living systems.
High-Throughput Screening in Drug Discovery
High-throughput screening (HTS) is a key technology in modern drug discovery, enabling the rapid testing of vast numbers of compounds to identify potential new drugs. bmglabtech.comnih.gov This automated process is essential for screening large compound libraries against specific biological targets to find "hits" or "leads" for further development. bmglabtech.com HTS assays are designed to be miniaturized and are often performed in 96, 384, or even 1536-well plates, allowing for the analysis of thousands to millions of compounds per day. mdpi.com
In the context of D-prolinamide research, HTS can be used to screen libraries of D-prolinamide derivatives for activity against various therapeutic targets, such as enzymes or receptors. For instance, a D-prolinamide derivative was identified as a potent glucocorticoid receptor agonist through a design process assisted by computational techniques, a process that can be complemented by HTS for initial lead identification. rcsb.org The primary goal of HTS is not to fully characterize a compound's properties like toxicity or bioavailability, but rather to quickly identify active compounds that can then be optimized in subsequent stages of drug development. bmglabtech.com
In vivo Studies for Efficacy and Safety
In vivo studies, which are experiments conducted within a living organism, are a critical step in the development of any new therapeutic agent, including those derived from D-prolinamide. These studies are essential for evaluating both the efficacy (the ability to produce a desired therapeutic effect) and the safety of a potential drug. researchgate.neteuropeanreview.org
For example, in vivo studies have been conducted on D-proline-rich cell-penetrating peptides to assess their internalization and distribution in mice. researchgate.net Such studies can involve administering the compound to animal models and then analyzing various tissues and blood to understand its pharmacokinetic and pharmacodynamic properties. nih.gov The safety of dipeptide boronic acid inhibitors, which can be structurally related to D-prolinamide derivatives, has been evaluated in vivo to determine their therapeutic index. researchgate.net These studies often involve monitoring for any adverse effects and determining the dose range at which the compound is both effective and non-toxic. researchgate.netnih.gov
Radiolabeling for Imaging and Diagnostics
Radiolabeling is a technique where a radioactive isotope is attached to a molecule, such as a D-prolinamide derivative, to create a radiopharmaceutical. These labeled compounds can then be used for diagnostic imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). nih.govjst.go.jp This allows researchers and clinicians to visualize and quantify biological processes at the molecular level within the body. acs.org
A notable application in a related area is the development of [¹⁸F]-radiolabeled D-proline analogues for PET imaging of matrix metalloproteinase-13 (MMP-13) activity in vivo. mdpi.com These radiolabeled compounds have shown excellent serum stability and rapid clearance in mice, making them valuable tools for studying diseases where MMP-13 is implicated. mdpi.com Similarly, D-proline derivatives have been incorporated into ligands for fibroblast activation protein (FAP), which are then labeled with radionuclides like technetium-99m (⁹⁹ᵐTc) for SPECT imaging. nih.gov The development of kit-based formulations for these radiopharmaceuticals simplifies their preparation and allows for their use in a wider range of clinical and research settings. nih.gov
Emerging Research Areas
Research into D-prolinamide and its parent compound, D-proline, continues to expand into new and exciting areas. One emerging field is chiral metabolomics, which focuses on the study of stereoisomers (chiral molecules) in biological systems. mdpi.com D-amino acids, including D-proline, are being investigated as potential biomarkers for various diseases, particularly neurological disorders. mdpi.commdpi.com While D-proline itself is largely considered inert in the brain, its derivatives are being explored for their diagnostic potential. mdpi.com
Another area of growing interest is the development of novel biomaterials. The unique structural properties of proline are being harnessed to create biodegradable polymers with tailored characteristics. pku.edu.cngoogle.com Research is ongoing to understand how the incorporation of D-proline and its derivatives can influence the physical and biological properties of these materials, opening up possibilities for applications in tissue engineering and drug delivery. pku.edu.cnontosight.ai
Furthermore, the role of proline metabolism in cancer is a significant and evolving area of research. nih.gov Studies are uncovering links between proline metabolism and critical cellular processes like apoptosis and the response to nutrient stress, suggesting new avenues for therapeutic intervention. nih.gov While much of this research is in its early stages, it highlights the potential for D-prolinamide and related compounds to contribute to advancements in a variety of scientific and medical fields.
D-Prolinamide in Green Chemistry and Sustainable Synthesis
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern synthetic chemistry. tandfonline.com D-prolinamide-based organocatalysts are gaining attention for their role in promoting environmentally benign reactions, particularly through the use of water as a reaction medium. blucher.com.brresearchgate.net
The use of water instead of traditional organic solvents minimizes environmental impact, reduces operational hazards, and lowers costs. blucher.com.br While water can sometimes inhibit catalyst activity or alter enantioselectivity, researchers have successfully developed D-prolinamide derivatives that function effectively in aqueous environments. blucher.com.brscirp.org For instance, prolinamido-glycosides have been shown to be water-compatible organocatalysts that are easily separable from the reaction mixture and can be recycled and reused. scirp.org The development of such recyclable catalytic systems is a significant advancement in sustainable synthesis. wpmucdn.com
Research has demonstrated that D-prolinamide catalysts can drive reactions like the aldol (B89426) condensation with high yields and stereoselectivities in water. scirp.orgwpmucdn.com For example, the reaction of D-glyceraldehyde with acetone (B3395972) in an aqueous solution catalyzed by a D-prolinamide derivative yielded the anti-diastereomer with 94% yield and 76% diastereomeric excess (de). scirp.org The ability to perform such transformations in water highlights the potential of D-prolinamide catalysts in green chemistry. tandfonline.comwpmucdn.com
Furthermore, efforts are being made to immobilize D-prolinamide catalysts on solid supports, such as polymers or nanoparticles. ua.esacs.org This approach facilitates catalyst recovery and reuse, further enhancing the sustainability of the process. ua.esacs.org For example, a prolinamide catalyst supported on a UiO-66-NH-proline metal-organic framework was shown to be highly recyclable for at least five cycles in a thiol-Michael addition reaction with minimal loss of activity. acs.org
| Catalyst | Substrates | Solvent | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| D-Prolinamido-glycoside | D-glyceraldehyde + Acetone | Water | 94 | 76 | N/A | scirp.org |
| D-Prolinamido-glycoside | Dihydroxyacetone phosphate (B84403) + Glycolaldehyde phosphate | Water | 38 | 81 | N/A | scirp.org |
| Carbohydrate-derived prolinamide | Aromatic aldehydes + Cyclohexanone | Water | Up to 98 | Up to 99:1 (anti/syn) | Up to 99 | wpmucdn.com |
Exploration of Novel Biological Targets
The pyrrolidine (B122466) ring, a core component of D-prolinamide, is a privileged scaffold in medicinal chemistry due to its ability to create structurally diverse and biologically active molecules. mdpi.commdpi.comnih.gov Researchers are actively exploring D-prolinamide and its derivatives as templates for designing novel therapeutic agents that can interact with a variety of biological targets. mdpi.comholublab.com The conformational rigidity of the proline scaffold allows for the precise spatial orientation of functional groups, which is crucial for effective binding to enzymes and receptors. mdpi.commdpi.com
One area of significant interest is the development of enzyme inhibitors. mdpi.com D-proline derivatives have been investigated as inhibitors for enzymes like matrix metalloproteases (MMPs) and metallo-β-lactamases (MBLs). mdpi.com For instance, D-proline derivatives have shown greater potency than their L-proline counterparts in inhibiting certain MBLs, demonstrating the importance of stereochemistry in drug design. mdpi.com
Another promising target is the proline racemase of Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.comfrontiersin.org This enzyme is vital for the parasite's life cycle, and its inhibition presents a potential therapeutic strategy. mdpi.comfrontiersin.org Novel inhibitors based on the D-proline scaffold are being designed to block the uptake of L-proline by the parasite, a process essential for its survival. frontiersin.org
The development of D-prolinamide-based compounds extends to other therapeutic areas as well, including anticancer agents. mdpi.comresearchgate.netacs.org The proline-based diketopiperazine (DKP) scaffold, for example, is being used to develop new anticancer drugs due to its structural stability and resistance to enzymatic degradation. mdpi.com The versatility of the D-prolinamide scaffold allows for the creation of extensive libraries of compounds for screening against various biological targets, accelerating the discovery of new drug candidates. nih.gov
Further Optimization of Catalytic Reactions
While D-prolinamide organocatalysts have demonstrated significant success, particularly in asymmetric synthesis, there is ongoing research focused on further optimizing their catalytic performance. pnas.orgmdpi.comfrontiersin.org The goal is to enhance reaction rates, improve yields, and achieve even higher levels of stereoselectivity. thieme-connect.com
One key area of optimization involves fine-tuning the structure of the catalyst itself. pnas.orgmdpi.com Studies have shown that modifying the substituents on the prolinamide scaffold can have a profound impact on catalytic activity. For example, introducing a terminal hydroxyl group to l-prolinamides significantly improves both the catalytic efficiency and enantioselectivity in direct aldol reactions. pnas.org The acidity of the amide N-H bond has also been identified as a critical factor, with more acidic prolinamides often exhibiting better performance. mdpi.com
The reaction conditions also play a crucial role in catalyst optimization. rsc.orgmdpi.comtohoku.ac.jp Researchers are exploring the effects of various parameters, including solvent, temperature, and the use of additives. thieme-connect.commdpi.com For instance, while some D-prolinamide catalysts work well in neat acetone, others show improved performance in aqueous media or in the presence of co-catalysts like organic acids. pnas.orgrsc.org Lowering the reaction temperature has been shown to be a key factor for achieving high enantioselectivity in the α-aminoxylation of aldehydes. tohoku.ac.jp
The development of novel catalyst architectures is another promising avenue for optimization. For example, mechanically interlocked prolinamides, in the form of rsc.orgrotaxanes, have shown significantly improved catalytic ability compared to their non-interlocked counterparts. nih.gov These complex structures can enhance selectivity and yield in enamine-mediated processes. nih.gov Continuous-flow systems are also being explored to improve catalyst lifetime and facilitate large-scale synthesis. frontiersin.org
| Reaction Type | Catalyst Modification | Key Optimization Parameter | Observed Improvement | Reference |
|---|---|---|---|---|
| Aldol Reaction | Addition of a terminal hydroxyl group | Catalyst Structure | Increased enantioselectivity (up to >99% ee) | pnas.org |
| Aldol Reaction | Use of protonated prolinamides | Reaction Medium (Water) | Good yields and enantioselectivities | mdpi.com |
| Aldol Reaction | Lowering reaction temperature to 0 °C | Temperature | Slight increase in stereoselectivity and completion of reaction | rsc.org |
| α-Aminoxylation | Standard L-proline | Temperature (-20 °C) | Suppression of self-aldol side reaction | tohoku.ac.jp |
| Michael Addition | Creation of rsc.orgrotaxane structure | Catalyst Architecture | Improved conversion and enantioselectivity | nih.gov |
Q & A
Basic: What analytical methods are recommended for detecting trace levels of D-Prolinamide in L-Prolinamide hydrochloride?
Answer:
A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with chiral derivatization using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) is widely employed. This technique converts enantiomers into diastereomers, enabling separation on a standard C18 column. The method involves derivatizing the sample with Marfey's reagent under alkaline conditions (pH 8.5–9.0) and analyzing using a mobile phase of acetonitrile and sodium-1-octanesulfonate buffer. Detection is performed at 340 nm, with a linear range of 0.0022–0.011 mg/mL for D-Prolinamide .
Advanced: How can researchers validate the precision and accuracy of HPLC methods for D-Prolinamide quantification?
Answer:
- Precision: Analyze six replicates of spiked samples at the limit of quantification (LOQ) and report the relative standard deviation (%RSD) of retention time (RT) and peak area. For the described method, RT %RSD should be ≤0.01 min, and area %RSD ≤1.62% .
- Accuracy: Perform recovery studies by spiking known concentrations of D-Prolinamide into L-Prolinamide matrices. Recovery rates should align with ICH guidelines (98–102%), with a mean recovery of 99.66% as validated in recent studies .
Basic: What are the limits of detection (LOD) and quantification (LOQ) for D-Prolinamide using the described HPLC method?
Answer:
The LOD and LOQ for D-Prolinamide are 0.0011 mg/mL and 0.0022 mg/mL, respectively, determined via signal-to-noise ratios (S/N ≥3 for LOD; S/N ≥10 for LOQ). These values ensure sensitivity for detecting racemization at 15% of the specified limit in pharmaceutical intermediates .
Advanced: How should researchers address data contradictions when analyzing enantiomeric purity in D-Prolinamide synthesis?
Answer:
- Cross-validation: Use orthogonal methods (e.g., circular dichroism, chiral GC-MS) to confirm HPLC results.
- Parameter optimization: Reassess column temperature, mobile phase pH, and derivatization time to resolve inconsistencies in peak resolution .
- Statistical rigor: Apply Grubbs’ test to identify outliers and ANOVA to evaluate inter-day variability .
Basic: What statistical methods are appropriate for analyzing HPLC data in enantiomer separation studies?
Answer:
- Calibration curves: Use linear regression (correlation coefficient ≥0.999) to establish analyte concentration-response relationships.
- Precision: Calculate %RSD for intra-day and inter-day replicates.
- Sensitivity: Determine LOD/LOQ via S/N ratios or standard deviation of the response .
Advanced: What strategies ensure specificity in detecting D-Prolinamide amidst matrix interference?
Answer:
- Matrix-matched calibration: Prepare standards in L-Prolinamide hydrochloride to account for interference.
- Forced degradation studies: Expose samples to heat, light, and acidic/alkaline conditions to confirm method specificity under stress.
- Peak purity analysis: Use photodiode array (PDA) detectors to verify spectral homogeneity .
Basic: How should researchers formulate hypothesis-driven research questions for studies on D-Prolinamide's role in chiral synthesis?
Answer:
Align questions with gaps in enantioselective synthesis mechanisms. Example:
- “Does the steric hindrance of D-Prolinamide influence its catalytic efficiency in asymmetric aldol reactions compared to L-Prolinamide?”
Use PICOT criteria (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses .
Advanced: How to design experiments to assess racemization during L-Prolinamide hydrochloride production?
Answer:
- Stress testing: Incubate L-Prolinamide under elevated temperatures (40–60°C) and varying pH (2–10) to simulate racemization.
- Temporal sampling: Analyze enantiomeric purity at 0, 12, 24, and 48 hours using the validated HPLC method.
- Kinetic modeling: Calculate rate constants (k) and activation energy (Ea) to predict racemization under storage conditions .
Basic: What ethical considerations apply in pharmacological studies involving D-Prolinamide?
Answer:
- Institutional Review Board (IRB) approval: Required for studies involving human-derived samples or clinical data.
- Informed consent: Mandatory for participants in bioavailability or toxicity trials.
- Data anonymization: Ensure patient identifiers are removed from pharmacokinetic datasets .
Advanced: How to integrate computational models with experimental data for studying D-Prolinamide-protein interactions?
Answer:
- Molecular docking: Use AutoDock Vina to predict binding affinities of D-Prolinamide with target enzymes (e.g., dipeptidyl peptidase-4).
- Molecular dynamics (MD) simulations: Analyze conformational stability over 100-ns trajectories in GROMACS.
- Validation: Cross-correlate computational binding energies with experimental IC50 values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
